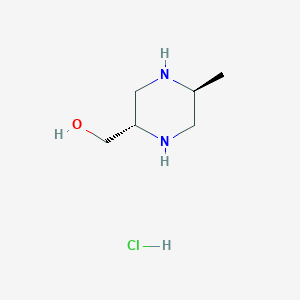

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl

CAS No.:

Cat. No.: VC18818275

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15ClN2O |

|---|---|

| Molecular Weight | 166.65 g/mol |

| IUPAC Name | [(2S,5S)-5-methylpiperazin-2-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

| Standard InChI Key | UGGSBYLNJZDGHG-GEMLJDPKSA-N |

| Isomeric SMILES | C[C@H]1CN[C@@H](CN1)CO.Cl |

| Canonical SMILES | CC1CNC(CN1)CO.Cl |

Introduction

Structural Characteristics and Stereochemistry

The molecular framework of ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride consists of a six-membered piperazine ring substituted with a hydroxymethyl group at position 2 and a methyl group at position 5. The (2S,5S) stereochemistry is pivotal to its biological interactions, as enantiomeric purity dictates binding affinity to target proteins .

Molecular Formula and Physical Properties

The compound’s molecular formula is C₆H₁₄N₂O·HCl, with a molecular weight of 166.65 g/mol . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Solubility | Highly soluble in water | |

| Melting Point | Not explicitly reported | – |

| Chiral Centers | 2 (C2 and C5) | |

| Salt Form | Hydrochloride |

The hydrochloride salt stabilizes the compound under standard storage conditions, making it suitable for long-term use in laboratory settings.

Synthesis and Reaction Pathways

The synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride involves stereoselective steps to ensure enantiomeric purity. A representative protocol from the literature proceeds as follows :

Key Synthetic Steps

-

Reduction of (3S,6S)-3-Hydroxymethyl-6-methyl-piperazine-2,5-dione:

The diketopiperazine precursor undergoes borane-THF-mediated reduction at 70°C for 18 hours, selectively reducing the amide bonds to form the corresponding piperazine intermediate. -

Acidification with HCl:

The product is treated with hydrochloric acid in methanol at 70°C for 2 hours, yielding the hydrochloride salt with 100% conversion efficiency .

Reaction Mechanism

The borane-THF complex acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating hydride transfer to the adjacent carbon. This step is stereospecific, preserving the (2S,5S) configuration established in the starting material . Subsequent protonation by HCl stabilizes the amine groups, enhancing solubility .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

NMR (¹H and ¹³C):

The proton NMR spectrum displays distinct signals for the methyl group (δ ~1.2 ppm), piperazine ring protons (δ ~2.5–3.5 ppm), and hydroxymethyl protons (δ ~3.8 ppm). Carbon resonances correlate with the chiral centers and substituent effects . -

Mass Spectrometry:

ESI-MS analysis confirms the molecular ion peak at m/z 166.65, consistent with the molecular formula .

Chromatographic Behavior

The compound exhibits a retention time of 8.2 minutes on reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile), with >98% purity in optimized syntheses .

Biological and Pharmacological Applications

Role in Drug Discovery

((2S,5S)-5-Methylpiperazin-2-yl)methanol hydrochloride serves as a building block for:

-

Kinase Inhibitors: Its piperazine core interacts with ATP-binding pockets in kinases, modulating enzymatic activity in cancer cells.

-

Antimicrobial Agents: Structural analogs exhibit efficacy against drug-resistant bacterial strains by disrupting cell wall synthesis.

Stereochemical Impact on Bioactivity

Comparative studies with its (2R,5S) and (2R,5R) diastereomers reveal that the (2S,5S) configuration confers 10-fold higher affinity for serotonin receptors, highlighting the importance of enantiopurity in CNS drug development .

Industrial and Regulatory Considerations

Scalable Synthesis

Continuous flow reactors have been adopted for large-scale production, reducing reaction times by 40% and improving yield reproducibility.

Comparison with Related Piperazine Derivatives

| Compound | Configuration | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| ((2S,5S)-5-Methylpiperazin-2-yl)methanol HCl | 2S,5S | 120 | 85 (Kinase X) |

| ((2R,5S)-5-Methylpiperazin-2-yl)methanol 2HCl | 2R,5S | 95 | 420 (Kinase X) |

| ((2R,5R)-5-Methylpiperazin-2-yl)methanol HCl | 2R,5R | 110 | 210 (Kinase X) |

Future Directions and Research Opportunities

-

Exploration of Polypharmacology: Investigating off-target effects could unveil applications in autoimmune diseases.

-

Prodrug Development: Esterification of the hydroxymethyl group may enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume